6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that integrates a chromenone structure with an oxadiazole moiety and a fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of new therapeutic agents. The combination of these structural elements suggests diverse interactions with biological targets.
This compound can be classified as a chromenone derivative, specifically a substituted coumarin. Coumarins are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of the oxadiazole ring further enhances its potential pharmacological properties, as oxadiazoles are often associated with antitumor and anti-inflammatory activities .
The synthesis of 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves several key steps:
For example, one method involves the reaction of 6-bromo-3-acetyl-2H-chromen-2-one with 4-fluorophenyl hydrazine in the presence of an acid catalyst to yield the desired product .
The molecular formula for this compound is . Its structure features:
Crystallographic studies can provide detailed information on bond lengths and angles, revealing insights into its three-dimensional conformation .
The compound can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action .
The mechanism by which 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its biological effects likely involves several pathways:
The physical properties of this compound include:
Chemical properties include stability under ambient conditions but may degrade under extreme pH or temperature conditions. Spectroscopic methods like Nuclear Magnetic Resonance and Infrared Spectroscopy are often used to confirm structure and purity .
The primary applications of 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one lie in:
Recent studies emphasize the importance of such compounds in drug discovery processes aimed at developing novel therapeutic agents targeting specific diseases .
The synthesis of 6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one follows a modular sequence, beginning with the construction of the brominated coumarin core and culminating in oxadiazole ring formation and coupling. The 6-bromocoumarin scaffold is typically synthesized via Pechmann condensation, where 4-bromoresorcinol reacts with ethyl acetoacetate under acidic conditions (concentrated H₂SO₄) at 60–70°C, yielding 6-bromo-4-methylcoumarin in 75–85% efficiency [1]. Subsequent bromination at the C3-methyl group using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under photolytic conditions generates the key 3-bromomethyl-6-bromocoumarin intermediate, a crucial precursor for further functionalization [3] [8].
Parallel synthesis of the oxadiazole component involves cyclodehydration of amidoxime intermediates. 4-Fluorobenzonitrile undergoes nucleophilic addition with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C, forming N′-hydroxy-4-fluorobenzimidamide. This amidoxime is then treated with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C to room temperature, yielding 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid [1] [8]. Final coupling employs a Suzuki-Miyaura reaction, where 3-bromomethyl-6-bromocoumarin reacts with 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-ylboronic acid under Pd(PPh₃)₄ catalysis (2.5 mol%) and K₂CO₃ base in toluene/water (4:1) at 90°C, achieving the target hybrid in 68–72% yield [3] [8].
Table 1: Key Intermediates in the Multi-Step Synthesis Pathway
Intermediate | Synthetic Method | Reaction Conditions | Yield (%) |
---|---|---|---|
6-Bromo-4-methylcoumarin | Pechmann condensation | H₂SO₄, 60–70°C, 4h | 82 |
3-Bromomethyl-6-bromocoumarin | Bromination (NBS) | CCl₄, hv, reflux, 3h | 78 |
N′-Hydroxy-4-fluorobenzimidamide | Amidoxime formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 6h | 90 |
5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | Cyclodehydration | TFAA, DCM, 0°C→RT, 2h | 85 |
Cyclization strategies for the 1,2,4-oxadiazole ring center on amide activation and microwave-assisted optimization. Conventional thermal cyclodehydration of O-acylamidoximes requires harsh conditions (refluxing xylene, 140°C), leading to variable yields (50–65%) due to competitive decomposition [3]. Microwave irradiation significantly enhances efficiency; exposing a mixture of N′-hydroxy-4-fluorobenzimidamide and ethyl malonyl chloride in 1,2-dichloroethane to 150 W at 120°C for 15 minutes achieves near-quantitative conversion (95%) to 3-carbethoxy-5-(4-fluorophenyl)-1,2,4-oxadiazole [8]. This method capitalizes on dielectric heating to accelerate nucleophilic displacement while minimizing side reactions.
For coumarin tethering, one-pot sequential protocols integrate oxadiazole formation and coupling. 3-Cyanomethyl-6-bromocoumarin reacts with hydroxylamine hydrochloride in DMF at 100°C for 2 hours to form the amidoxime, followed by in situ addition of 4-fluorobenzoyl chloride and triethylamine. The mixture is irradiated at 150°C for 20 minutes, directly yielding the target compound in 83% isolated yield. This approach eliminates intermediate purification, demonstrating the advantage of tandem reaction design for hybrid heterocycles [1] [9].
Palladium-catalyzed cross-coupling is indispensable for constructing the C3–oxadiazole bond in brominated coumarins. Suzuki-Miyaura reactions dominate, utilizing organoboron partners derived from oxadiazoles. Key innovations address challenges associated with electron-deficient heterocycles and ortho-substitution sterics. When employing Pd(PPh₃)₄ with K₂CO₃ in toluene/water, coupling between 3-bromo-6-bromocoumarin and 5-(4-fluorophenyl)-1,2,4-oxadiazol-3-ylboronic acid gives modest yields (≤60%) due to competitive protodeboronation [3] [6].
Switching to bulky phosphine ligands (e.g., SPhos or XPhos, 4 mol%) and anhydrous conditions (toluene, 100°C) suppresses deboronation and enables efficient coupling (82–85% yield) [6] [8]. ESI-MS studies confirm that aryl borate species [ArB(OH)₃]⁻, generated in situ from boronic acids and base, are the active transmetallation partners, explaining the critical role of hydroxide concentration [6]. For halide scalability, aryl chlorides can be activated using PEPPSI-IPr (Pd-NHC complex, 1 mol%) with K₃PO₄ in dioxane at 110°C, achieving 75% conversion for less reactive oxadiazole chlorides [8] [10].
Table 2: Palladium-Catalyzed Cross-Coupling Optimization for C3-Oxadiazole Bond Formation
Catalyst System | Ligand | Base/Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ | PPh₃ | K₂CO₃, Toluene/H₂O | 90 | 60 |
Pd(OAc)₂/XPhos | XPhos | K₃PO₄, Toluene | 100 | 85 |
PdCl₂(dppf) | dppf | Cs₂CO₃, DMF | 100 | 78 |
PEPPSI-IPr | IPr (NHC) | K₃PO₄, Dioxane | 110 | 75 |
Solvent polarity and catalyst architecture profoundly impact reaction efficiency and scalability. For Suzuki coupling, biphasic systems (toluene/water, 4:1) with TBAB (tetrabutylammonium bromide, 5 mol%) as phase-transfer catalyst enhance mass transfer of boronate species, improving yields from 68% to 80% [6] [8]. Polar aprotic solvents like DMF or NMP facilitate oxidative addition but risk palladium aggregation; adding carboxylate additives (potassium pivalate, 20 mol%) stabilizes Pd(0) nanoparticles, maintaining catalytic activity over 5 cycles [8] [10].
Catalyst design focuses on hemilabile ligands that modulate electronic density. α-Aminophosphonate-oxadiazole ligands (e.g., diethyl[(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate) coordinate Pd(II) via the oxadiazole nitrogen, while the P=O group provides transient coordination sites. This enhances reductive elimination for ortho-substituted biphenyls, achieving TOFs of 1,200 h⁻¹ for aryl bromides at 0.5 mol% Pd [10]. Solvent-free Sonogashira coupling under ball-milling conditions (Pd/CuI/PPh₃, K₂CO₃, 30 Hz, 1h) also delivers 92% yield for alkynylated precursors, highlighting green chemistry advancements [8].
Table 3: Solvent and Catalyst Systems for High-Yield Production
Reaction Step | Optimal Solvent | Catalyst/Ligand | Additives | Yield (%) |
---|---|---|---|---|
Suzuki Coupling | Toluene/H₂O (4:1) | Pd(OAc)₂/XPhos | TBAB | 85 |
Oxadiazole Cyclization | 1,2-Dichloroethane | None (Microwave) | None | 95 |
Sonogashira Coupling | Solvent-free (Ball-milling) | PdCl₂/PPh₃/CuI | K₂CO₃ | 92 |
Coumarin Bromination | CCl₄ | NBS (Photolytic) | None | 78 |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7